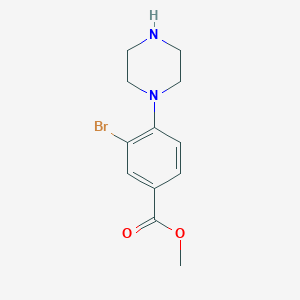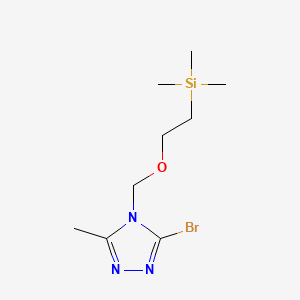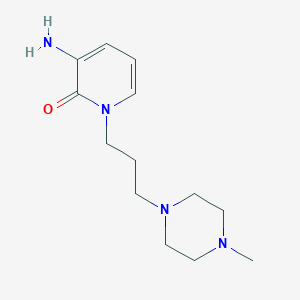
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid . This reaction typically proceeds under mild conditions and yields the desired pyrazoline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of metal catalysts and greener synthesis methods to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organo- and metal-catalysts, hydrazines, and diazo compounds. Reaction conditions often involve mild temperatures and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions include pyrazole and pyrazolone derivatives, which have significant applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards various biological molecules . These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use in pharmaceuticals and as a reagent in analytical chemistry.
2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Exhibits similar reactivity and applications in medicinal chemistry.
Uniqueness
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad-spectrum applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-ethyl-2,4,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-10-7(3)6(2)8(11)9(10)4/h5H2,1-4H3 |
Clave InChI |
LEUNCCJCPAXXDO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=O)N1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)


![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)





![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)



![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
